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Compound of Interest

Compound Name: 3-Methylcyclohexanol

Cat. No.: B165635 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the spectroscopic data for 3-
Methylcyclohexanol (C₇H₁₄O), a cyclic alcohol existing as cis and trans stereoisomers.

Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its identification, characterization, and quality control in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

3-Methylcyclohexanol, including its stereochemistry. Both ¹H and ¹³C NMR provide unique

insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 3-Methylcyclohexanol is complex due to the presence of multiple,

often overlapping, signals from the cyclohexane ring protons and the methyl group. The

chemical shifts are influenced by the electronegative hydroxyl group and the stereochemistry of

the molecule (cis vs. trans).

Table 1: Summary of ¹H NMR Data for 3-Methylcyclohexanol
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Proton Assignment
Typical Chemical
Shift (ppm)

Multiplicity Notes

-OH (Hydroxyl) 2.0 - 2.5 Singlet (broad)

Position is variable

and depends on

concentration and

solvent. Disappears

upon D₂O shake.[1]

-CH-OH (Carbinol) 3.4 - 4.5 Multiplet

The proton on the

carbon bearing the -

OH group is

deshielded.[1]

Cyclohexane Ring

Protons
0.8 - 2.0

Multiplets

(overlapping)

A complex region of

signals from the CH₂

and CH protons on

the ring.

-CH₃ (Methyl) 0.8 - 1.0 Doublet

Coupled to the

adjacent CH proton on

the ring.

Note: Data is compiled from typical values for cyclic alcohols and available spectra for 3-
Methylcyclohexanol, often presented as a mixture of isomers.[2][3] The solvent is typically

CDCl₃.[2][3]

¹³C NMR Spectroscopic Data
The ¹H-decoupled ¹³C NMR spectrum provides a clearer picture with distinct signals for each

unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's

environment, with the carbon attached to the hydroxyl group being significantly downfield.

Table 2: Summary of ¹³C NMR Data for 3-Methylcyclohexanol
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Carbon Assignment
Typical Chemical Shift
(ppm)

Notes

C-OH (Carbinol Carbon) 50 - 65

The carbon atom bonded to

the hydroxyl group is

significantly deshielded.[1]

Cyclohexane Ring Carbons 20 - 45

Chemical shifts for the other

ring carbons. The exact values

differ between cis and trans

isomers.[4][5]

-CH₃ (Methyl Carbon) ~22 The methyl group carbon.

Note: Data is compiled from various sources, including SpectraBase and ChemicalBook, for

isomers of 3-Methylcyclohexanol.[4][5][6][7]

Experimental Protocol for NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.

Sample Preparation: Accurately weigh 10-20 mg of the 3-Methylcyclohexanol sample for

¹H NMR, or 20-50 mg for ¹³C NMR.[8]

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃), in a clean vial.[8][9] CDCl₃ is common for nonpolar

organic compounds.[8]

Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully

dissolved and the solution is homogeneous.[8]

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of

about 4-5 cm.[8]

Cleaning and Insertion: Wipe the exterior of the NMR tube clean. Place it in a spinner

turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer.

Data Acquisition:
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Tune and lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and improve spectral resolution.

Acquire the ¹H spectrum. For identifying the -OH peak, a "D₂O shake" can be performed: a

few drops of D₂O are added, the tube is shaken, and the spectrum is reacquired, which

will cause the -OH peak to disappear.[1]

Acquire the ¹H-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and

CH₃ carbons.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-
Methylcyclohexanol, the key characteristic absorptions are from the hydroxyl (O-H) and

carbon-oxygen (C-O) bonds.

IR Spectroscopic Data
The IR spectrum is dominated by a strong, broad O-H stretching band, which is a hallmark of

alcohols.

Table 3: Principal IR Absorption Bands for 3-Methylcyclohexanol

Functional Group Vibration Type
Wavenumber
(cm⁻¹)

Intensity / Shape

O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad

C-H Stretch (sp³) 2850 - 3000 Strong

C-O Stretch 1050 - 1260 Strong

Note: Data is based on typical values for alcohols and published spectra for 3-
Methylcyclohexanol.[11][12][13][14] The broadness of the O-H band is due to intermolecular

hydrogen bonding.[15][16]
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Experimental Protocol for IR Spectroscopy (ATR
Method)
The Attenuated Total Reflectance (ATR) technique is a simple and common method for

acquiring IR spectra of liquid samples.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Place a single drop of liquid 3-Methylcyclohexanol directly onto the

center of the ATR crystal.

Pressure Application: Lower the ATR press arm to ensure firm contact between the sample

and the crystal.

Spectrum Acquisition: Scan the sample over the typical mid-IR range (e.g., 4000 to 400

cm⁻¹).

Cleaning: After analysis, clean the sample from the crystal using a suitable solvent (e.g.,

isopropanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural confirmation. Electron Ionization (EI) is a common

technique for volatile compounds like 3-Methylcyclohexanol.

Mass Spectrometric Data
The molecular formula of 3-Methylcyclohexanol is C₇H₁₄O, corresponding to a molecular

weight of approximately 114.19 g/mol .[17] The mass spectrum shows a molecular ion peak

(M⁺) and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Fragments (m/z) for 3-Methylcyclohexanol (EI)
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m/z Value
Proposed
Fragment

Relative Intensity Notes

114 [C₇H₁₄O]⁺ Low

The molecular ion

(M⁺). Often weak in

alcohols.

96 [M - H₂O]⁺ Moderate

Result of dehydration,

a common

fragmentation

pathway for alcohols.

[14]

81 [C₆H₉]⁺ High
Further fragmentation

after dehydration.

71 [C₅H₁₁]⁺ or [C₄H₇O]⁺ High

Can result from alpha-

cleavage or ring

opening.

57 [C₄H₉]⁺ High (Base Peak)
A stable tertiary

carbocation fragment.

Note: Fragmentation data is compiled from the NIST and PubChem databases.[17][18][19][20]

The base peak is the most intense peak in the spectrum.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the isomers of 3-
Methylcyclohexanol and obtaining their individual mass spectra.

Sample Preparation: Prepare a dilute solution of 3-Methylcyclohexanol (e.g., ~1 mg/mL) in

a volatile solvent like dichloromethane or hexane.

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is

vaporized and travels through a capillary column (e.g., DB-5), which separates the

components based on their boiling points and interactions with the column's stationary

phase.[21]
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Ionization: As components elute from the GC column, they enter the mass spectrometer's ion

source. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy

electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g.,

quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum for

each component separated by the GC.

Visualization of Spectroscopic Workflow and
Analysis
The following diagrams illustrate the logical flow of spectroscopic analysis for 3-
Methylcyclohexanol.

Spectroscopic Workflow for 3-Methylcyclohexanol
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Caption: Logical workflow for the structural analysis of 3-Methylcyclohexanol.

Logical Fragmentation Pathways of 3-Methylcyclohexanol (EI-MS)
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Caption: Key fragmentation relationships for 3-Methylcyclohexanol in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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